Epilachnadiene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147363-83-5 |
|---|---|
Molecular Formula |
C39H65N5O9 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
(5R,7Z,10Z)-5-propyl-1-oxa-4-azacyclopentadeca-7,10-dien-15-one |
InChI |
InChI=1S/C16H27NO2/c1-2-10-15-11-8-6-4-3-5-7-9-12-16(18)19-14-13-17-15/h3,5-6,8,15,17H,2,4,7,9-14H2,1H3/b5-3-,8-6-/t15-/m1/s1 |
InChI Key |
BXYITUWPJTZYAS-BMRLUTBMSA-N |
SMILES |
CCCC1CC=CCC=CCCCC(=O)OCCN1 |
Isomeric SMILES |
CCC[C@@H]1C/C=C\C/C=C\CCCC(=O)OCCN1 |
Canonical SMILES |
CCCC1CC=CCC=CCCCC(=O)OCCN1 |
Synonyms |
11-propyl-12-azacyclotetradec-5,8-dien-14-olide epilachnadiene |
Origin of Product |
United States |
Isolation, Identification, and Structural Elucidation Methodologies of Epilachnadiene
Methodologies for Extraction from Biological Matrices
The initial step in studying Epilachnadiene involves the careful collection and extraction of the defensive fluid from the glandular hairs of Epilachna varivestis pupae.
Sample Collection : The defensive droplets are collected from the tips of the pupal glandular hairs using microcapillaries.
Solvent Extraction : The collected secretion is then dissolved in a suitable organic solvent, such as methylene (B1212753) chloride, for subsequent analysis. This solvent is chosen for its volatility, which facilitates easy removal, and its ability to dissolve the alkaloid components effectively.
Spectroscopic Techniques in Structural Characterization
Spectroscopy is the cornerstone for determining the molecular structure of novel compounds like this compound. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides complementary information to piece together the molecular puzzle.
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for separating and identifying individual components in a mixture and determining their molecular weights and structural features. For the azamacrolides from E. varivestis, electron ionization (EI) mass spectrometry was utilized.
The mass spectrum of this compound shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 251, corresponding to the molecular formula C₁₆H₂₉NO₂. The fragmentation pattern provides clues to the structure. For instance, a significant peak at m/z 98 is characteristic of azamacrolides and is thought to arise from a fragment containing the nitrogen atom and adjacent carbons.
Table 1: Key Mass Spectrometry Data for this compound
| Feature | m/z Value | Interpretation |
| Molecular Ion (M⁺) | 251 | Indicates a molecular formula of C₁₆H₂₉NO₂ |
| Key Fragment | 98 | Characteristic fragment of the azamacrolide structure |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. While detailed NMR data for the minor component this compound are not extensively published, its structure was largely inferred by comparison with the major, closely related alkaloid, epilachnene (B139202), for which comprehensive ¹H and ¹³C NMR data were acquired. The analysis of epilachnene confirmed the presence of a 14-membered lactone ring, a propyl side chain, and a double bond, features which are also present in this compound. The key difference lies in the presence of an additional double bond in this compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Analysis of the crude secretion containing the azamacrolides revealed a prominent absorption band around 1730 cm⁻¹, which is indicative of a large-ring lactone (ester) functional group. This was a critical piece of evidence in the initial characterization of this class of compounds.
Table 2: Characteristic Infrared Absorption for Azamacrolides
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730 | Lactone (Ester) Carbonyl (C=O) |
Chromatographic Separations for Compound Purity and Identification
Chromatography is essential for separating the individual alkaloids from the complex defensive secretion. nist.gov High-resolution gas chromatography (GC) is the primary technique used for this purpose.
The separation is typically performed on a capillary column, often with a nonpolar stationary phase. The temperature of the GC oven is gradually increased over time (a temperature program) to elute the different components based on their boiling points and interactions with the stationary phase. In the analysis of the E. varivestis secretion, this compound was identified as one of several peaks in the gas chromatogram, distinct from the major component, epilachnene. The retention time of each peak is a characteristic property that aids in its identification.
Microchemical Reactions in Structural Confirmation (e.g., Hydrogenation Studies)
To confirm the carbon skeleton and determine the number of double bonds in the azamacrolides, microchemical reactions such as catalytic hydrogenation are employed. youtube.com
Procedure : The entire secretion sample is subjected to hydrogenation using a catalyst like platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.
Analysis : This reaction reduces all carbon-carbon double bonds to single bonds. When the hydrogenated mixture is analyzed by GC-MS, the peaks corresponding to the unsaturated alkaloids (like epilachnene and this compound) disappear and a new peak for the fully saturated parent compound, 11-propyl-12-azacyclotetradecan-14-olide, appears.
Confirmation : The mass of this saturated product is 255 atomic mass units. The fact that both epilachnene (mass 253) and this compound (mass 251) yield the same product upon hydrogenation confirms they share the same carbon skeleton and differ only in the number of double bonds (one and two, respectively).
Biosynthesis of Epilachnadiene
Proposed Biosynthetic Pathways of Azamacrolide Alkaloids
Azamacrolide alkaloids, including epilachnadiene, are macrocyclic lactones that incorporate a nitrogen atom into the ring structure. They are characteristic defensive secretions of ladybird beetles in the subfamily Epilachninae. The proposed biosynthetic pathway is a hybrid of fatty acid and amino acid metabolism.
The foundation of the proposed biosynthetic pathway for azamacrolides comes from precursor incorporation studies conducted on the ladybird beetle Epilachna varivestis, which produces both epilachnene (B139202) and this compound. nih.govpnas.org These studies involve feeding the beetles with isotopically labeled potential precursors and then analyzing the resulting alkaloids to see if the labels have been incorporated.
Research has demonstrated that the entire carbon and nitrogen skeleton of the related compound epilachnene is derived from oleic acid and the amino acid L-serine. researchgate.netresearchgate.net Given that this compound is the di-unsaturated analogue of epilachnene, it is presumed to originate from the same precursors. In these feeding experiments, GC/MS and GC/IR analyses of the alkaloids produced by Epilachna beetles fed with deuterated oleic acid showed that the fatty acid loses four carbon atoms from its carboxyl end during its incorporation into the alkaloid structure. researchgate.net This suggests a chain-shortening mechanism is an early step in the pathway.
The incorporation of both a fatty acid derivative and an amino acid confirms that this is a mixed biosynthetic pathway, combining elements from primary metabolic routes to generate a specialized secondary metabolite. The precise mechanism of how the fatty acid-derived chain and the amino acid-derived unit are linked remains to be fully elucidated. researchgate.net
| Precursor | Isotopic Label | Organism Studied | Key Finding | Citation |
| Oleic Acid | ²H (deuterium) | Epilachna varivestis | Incorporated into the alkaloid backbone after losing four carbon atoms from the carboxyl end. | researchgate.net |
| L-Serine | ²H, ¹³C, ¹⁵N | Epilachna varivestis | Incorporated into the alkaloid, defining the origin of the nitrogen atom and adjacent carbons. | researchgate.net |
While the specific enzymes responsible for this compound biosynthesis have not been isolated and characterized, the proposed pathway necessitates several key enzymatic steps. The interest in using enzymes for synthesis is driven by their remarkable chemo-, regio-, and stereoselectivity. nih.gov The biosynthesis of a complex natural product like this compound likely involves a suite of enzymes acting in a coordinated fashion. chemrxiv.org
The probable enzymatic sequence includes:
Fatty Acid Activation and Modification : Oleic acid is likely activated to its coenzyme A (CoA) ester. A series of β-oxidation-like steps would then be required to shorten the chain by four carbons.
Desaturation : To form the two double bonds present in this compound, one or more desaturase enzymes would be required to introduce unsaturation into the fatty acid chain.
Amide Bond Formation : A crucial step is the formation of a carbon-nitrogen bond to link the fatty acid-derived chain with L-serine. This could be catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme, which is known to activate amino acids and catalyze amide bond formation.
Macrocyclization : The final step is the intramolecular cyclization to form the macrolactone ring. This is often accomplished by a specialized thioesterase (TE) domain in polyketide synthase (PKS) or NRPS modules, which catalyzes the release of the final product from the enzyme complex and facilitates ring closure.
The use of enzymes in synthesis offers significant advantages, including high efficiency and the ability to perform transformations under mild, environmentally friendly conditions. vapourtec.com
Comparative Biosynthesis Across Coccinellid Species
The biosynthesis of defensive alkaloids varies significantly across different species of ladybird beetles, highlighting the evolutionary diversification of these chemical defenses.
Epilachna varivestis : Produces a relatively simple mixture of azamacrolides, with the major components being the monounsaturated epilachnene and the di-unsaturated this compound. nih.gov
Epilachna borealis : Secretes a much more complex mixture, consisting of a combinatorial library of hundreds of macrocyclic polyamines (PAMLs). nih.gov These PAMLs are formed from the oligomerization of three different (ω − 1)-(2-hydroxyethylamino)alkanoic acid building blocks, leading to macrocycles of varying, and often very large, sizes. nih.gov
Subcoccinella vigintiquatuorpunctata : This species produces a secretion dominated by just three dimeric, 30-membered unsaturated PAMLs. These are derived from two specific building blocks: 11-(2-hydroxyethylamino)-5-tetradecenoic acid and 11-(2-hydroxyethylamino)-5,8-tetradecadienoic acid. nih.gov
This comparison suggests that while the different species use similar fatty acid and amino acid-derived precursors, the downstream enzymatic machinery responsible for oligomerization and cyclization has diverged significantly. E. varivestis appears to employ a ring-size selective process favoring smaller macrolides, whereas the process in E. borealis is non-selective, and in S. vigintiquatuorpunctata it is highly selective for dimer formation. nih.gov
| Species | Primary Defensive Compound(s) | Biosynthetic Feature | Citation |
| Epilachna varivestis | Epilachnene, this compound | Simple azamacrolides from oleic acid and serine. | nih.gov |
| Epilachna borealis | Polyazamacrolides (PAMLs) | Combinatorial library of large macrocycles from non-selective oligomerization. | nih.gov |
| Subcoccinella vigintiquatuorpunctata | Dimeric, 30-membered PAMLs | Selective dimerization of specific hydroxyethylamino alkanoic acids. | nih.gov |
Pathway Engineering Strategies for Natural Product Elucidation
Pathway engineering uses the principles of synthetic biology to understand and manipulate the biosynthesis of natural products. nih.gov Although not yet applied to this compound, these strategies are critical for elucidating complex biosynthetic pathways and could be used in the future.
Key strategies include:
Heterologous Expression : Once candidate genes for the this compound pathway are identified (e.g., through genome sequencing and bioinformatics), they can be transferred into a well-understood host organism, such as E. coli or yeast. By expressing the genes individually or in combination and providing the necessary precursors, the function of each enzyme can be determined.
Gene Knockout/Silencing : Using techniques like CRISPR-Cas9 or RNA interference (RNAi) in the beetle itself, specific genes in the proposed biosynthetic cluster can be inactivated or silenced. If a particular gene is essential for this compound production, its knockout would lead to the absence of the final product and potentially the accumulation of an intermediate, providing clues about the enzyme's role.
Enzymatic Assays : After producing a candidate enzyme via heterologous expression, its specific activity can be tested in vitro. This allows for precise characterization of its substrate specificity, reaction mechanism, and kinetics, confirming its role in the pathway.
These approaches are essential for moving from a proposed biosynthetic scheme to a fully characterized pathway and could enable the engineered production of these alkaloids for further study. nih.gov
Chemical Synthesis Approaches to Epilachnadiene and Analogues
Total Synthesis Strategies and Methodological Innovations
The construction of the intricate molecular architecture of Epilachnadiene would necessitate a sophisticated total synthesis strategy, integrating modern methodological innovations to achieve efficiency and stereocontrol.
Retrosynthetic Analysis and Key Intermediate Design
A retrosynthetic analysis of this compound would likely disconnect the molecule at key bonds to reveal simpler, synthetically accessible precursors. For alkaloids with similar bicyclic nitrogen-containing scaffolds, common retrosynthetic strategies involve disconnections that lead to acyclic or monocyclic intermediates. Key bond formations would likely include the construction of the core ring system and the installation of stereocenters. The design of key intermediates would focus on molecules that allow for the convergent assembly of the carbon skeleton and the strategic introduction of functional groups.
Stereoselective Synthesis Techniques
Given the multiple stereocenters present in this compound, stereoselective synthesis techniques would be paramount. Chiral pool synthesis, utilizing readily available chiral starting materials, is a common approach. Additionally, asymmetric catalysis, employing chiral catalysts to induce enantioselectivity in key bond-forming reactions, would be crucial. For related azabicyclic alkaloids, diastereoselective reactions such as Michael-type conjugate additions and intramolecular aldol-type cyclizations have been successfully employed to control the relative stereochemistry of the ring systems. researchgate.net
Application of Rearrangement Reactions in Skeleton Construction
Skeletal rearrangement reactions can be powerful tools for the construction of complex carbocyclic and heterocyclic frameworks. While specific applications in this compound synthesis are not documented, rearrangements such as the aza-Achmatowicz rearrangement have been utilized in the synthesis of related decahydroquinoline alkaloids. nih.govacs.org Such reactions can enable the efficient transformation of simpler ring systems into the more complex scaffolds found in natural products.
C-H Functionalization Methodologies in Heterocycle Synthesis
Modern C-H functionalization methodologies offer a powerful and atom-economical approach to the synthesis and late-stage modification of heterocyclic compounds. nih.govrsc.org In the context of this compound synthesis, C-H activation could potentially be used to introduce functional groups directly onto the heterocyclic core, avoiding the need for pre-functionalized starting materials. This can significantly shorten synthetic routes and allow for the rapid generation of analogs. While direct examples for this compound are unavailable, the application of C-H functionalization in the synthesis of other complex alkaloids is a rapidly growing field. nih.gov
Semi-synthesis and Analogue Derivatization for Research Probes
Semi-synthesis, starting from a naturally occurring or readily available precursor, provides an efficient route to generate analogs of complex natural products for structure-activity relationship (SAR) studies and as research probes. Although no specific semi-synthetic routes for this compound have been reported, this approach is widely used for other alkaloids. Derivatization of key functional groups on the this compound scaffold would allow for the exploration of its biological activity and the identification of key pharmacophores.
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules. For alkaloids, this includes the use of biocatalysis, renewable starting materials, and the development of more efficient and less hazardous chemical transformations. acs.orgorganic-chemistry.org While specific sustainable routes for this compound are yet to be developed, future synthetic efforts would likely aim to incorporate these principles to minimize the environmental impact of the synthesis. This could involve enzymatic reactions for stereoselective transformations or the use of greener solvents and reagents.
Ecological Functions and Biological Roles of Epilachnadiene
Defensive Efficacy Against Arthropod Predators
The defensive secretions containing epilachnadiene have been demonstrated to possess efficacy against various arthropod predators, acting as a deterrent and repellent.
Research indicates that the pupal secretions of Epilachna varivestis, which include this compound, exhibit significant antipredator activity. When applied to palatable food items, these secretions rendered them unacceptable to ants and predatory beetles, suggesting a broad deterrent effect against common arthropod threats researchgate.netresearchgate.netpnas.orgpnas.orgpnas.org. This activity is crucial for the survival of the vulnerable pupal stage in diverse ecological settings where these predators are prevalent.
This compound, as a component of the pupal defensive fluid, contributes to the repellent properties of these secretions in interspecific interactions. Studies have shown that contact with these secretions elicits avoidance behaviors in predators, such as ants, which immediately withdraw and exhibit cleaning activities researchgate.netresearchgate.netpnas.orgpnas.orgpnas.org. This chemical defense mechanism effectively discourages predation by arthropod species that might otherwise prey on the beetle pupae.
Role in Ontogenetic Shifts in Defensive Strategies (e.g., Pupal Defense)
This compound is specifically found in the pupal defensive secretions of Epilachna varivestis researchgate.netresearchgate.netpnas.orgpnas.orgpnas.org. The presence of this compound in the pupal stage underscores its role in the beetle's defense mechanisms during this vulnerable period of development. While the scientific literature extensively documents the presence and repellent activity of this compound in pupal defense, direct evidence detailing specific ontogenetic shifts in defensive strategies directly mediated by this compound across different life stages of the beetle is not extensively reported in the provided search results. However, its consistent presence in pupal secretions highlights its importance in the defense of this developmental stage.
Potential Involvement in Intraspecific Chemical Communication (e.g., Pheromone-like Roles)
The available scientific literature does not provide information or evidence suggesting that this compound plays a role in intraspecific chemical communication, such as pheromone-like functions, chemoecological signaling within insect societies, or behavioral modulation among conspecifics. The research primarily focuses on its defensive properties against external threats.
No data was found linking this compound to chemoecological signaling within insect societies.
No data was found indicating that this compound modulates insect behavior through chemical cues in intraspecific contexts.
Mechanisms of Action and Chemosensory Perception of Epilachnadiene
Neurobiological Basis of Chemosensory Detection in Insects
Insects possess highly developed chemosensory systems, particularly olfaction, which is vital for survival, enabling them to locate food sources, identify mates, avoid predators, and find suitable oviposition sites wikipedia.orgslu.se. This sensory capability is mediated by specialized sensory neurons housed within cuticular structures known as sensilla, predominantly found on the antennae and maxillary palps wikipedia.orgbritannica.comncsu.edu. These sensilla contain olfactory receptor neurons (ORNs) that detect volatile chemical compounds in the environment wikipedia.orgwikipedia.org. The process begins with odor molecules diffusing through pores in the sensilla walls, where they interact with odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) in the sensillar lymph wikipedia.orgslu.se. These proteins facilitate the transport of odorants to specific olfactory receptors (ORs) located on the dendritic membranes of the ORNs wikipedia.orgslu.se.
The activation of insect ORNs involves a distinct signal transduction pathway. Unlike vertebrates, which typically utilize G protein-coupled receptors (GPCRs), insect ORs form heteromeric complexes with a co-receptor, commonly known as Orco nih.govnih.gov. This OR-Orco complex functions as a ligand-gated ion channel nih.govnih.gov. Upon binding of a specific odorant molecule, the channel opens, allowing the passage of ions such as sodium (Na+) and calcium (Ca2+) into the neuron wikipedia.orgwikipedia.org. This influx of positive ions leads to depolarization of the neuron's membrane, initiating an action potential wikipedia.orgwikipedia.org. This electrical signal is then transmitted along the neuron's axon to the insect's central nervous system wikipedia.org.
The electrical signals generated by ORNs are relayed to the antennal lobe, which serves as the primary processing center for olfactory information in the insect brain wikipedia.orgneuroinf.jpnumberanalytics.com. Within the antennal lobe, the axons of ORNs converge onto specific clusters of neurons called glomeruli wikipedia.org. These glomeruli are innervated by projection neurons and local interneurons. Projection neurons then transmit the processed olfactory information to higher brain centers, including the mushroom bodies (crucial for learned olfactory responses) and the lateral horn (involved in innate odor responses) wikipedia.orgneuroinf.jp. The deutocerebrum, a division of the insect brain, plays a specific role in processing sensory input from the antennae neuroinf.jpncsu.edu. This complex neural circuitry enables insects to discriminate between a wide array of chemical stimuli and integrate this information with other sensory inputs to guide their behavior wikipedia.orgneuroinf.jpnumberanalytics.com.
Molecular Interactions with Target Receptors or Enzymes
Epilachnadiene is primarily recognized for its role as a component of defensive secretions, suggesting its function as a deterrent or repellent pnas.orgresearchgate.net. While the specific molecular targets through which this compound exerts its effects are not extensively detailed in the provided literature, its potential perception by other organisms would likely involve chemosensory receptors. In insects, the detection of volatile compounds is generally mediated by olfactory receptors (ORs) and their co-receptor (Orco), which form ligand-gated ion channels nih.govnih.gov. If this compound is perceived by insects, it would likely bind to a specific subset of these ORs, initiating the signal transduction cascade described previously wikipedia.orgslu.se. However, the precise ORs or other molecular targets (e.g., enzymes) that interact with this compound to elicit a behavioral or physiological response have not been explicitly identified in the available research.
Influence on Predator Behavioral Responses
The defensive secretions containing this compound have demonstrated a clear influence on the behavior of potential predators, particularly ants pnas.orgresearchgate.netresearchgate.net. Studies indicate that when ants encounter the defensive droplets from Epilachna varivestis pupae, they exhibit a deterrent response, characterized by immediate backward movement and antennal cleaning, suggesting a repellent effect researchgate.net. Furthermore, when these secretions were mixed with a sucrose (B13894) solution, they significantly suppressed ant feeding, underscoring their chemical deterrent properties researchgate.net. This evidence indicates that this compound, as part of the broader defensive secretion, functions as a chemical defense mechanism, effectively deterring predators from attacking the pupae pnas.orgresearchgate.netresearchgate.net.
Table 1: Chemical Composition of Epilachna varivestis Pupal Defensive Secretion
| Component | Role/Abundance | Reference(s) |
| Epilachnene (B139202) | Major constituent | pnas.orgresearchgate.net |
| This compound | Minor component | pnas.orgresearchgate.net |
| Other related components | Trace amounts | pnas.orgresearchgate.net |
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H27NO2 | chemistry-chemists.com |
| Molecular Weight | 265.395 | chemistry-chemists.com |
| Classification | Minor alkaloid | chemistry-chemists.com |
Table 3: Key Components of Insect Olfactory Perception
| Receptor Type | Function | Typical Location | Mechanism | Reference(s) |
| ORs (Odorant Receptors) | Detect odorants and pheromones; form heteromeric complex with Orco | Dendrites of ORNs | Ligand-gated ion channel (cation nonselective) | wikipedia.orgnih.govnih.govwikipedia.org |
| Orco (Co-receptor) | Essential component of OR complex; forms ion channel with OR | Dendrites of ORNs | Ligand-gated ion channel (cation nonselective) | nih.govnih.gov |
| OBPs (Odorant-Binding Proteins) | Transport hydrophobic odorants in sensillar lymph | Sensillar lymph | Bind and solubilize odorants, transfer to receptors | wikipedia.orgslu.se |
| CSPs (Chemosensory Proteins) | Similar function to OBPs | Sensillar lymph | Bind and solubilize odorants, transfer to receptors | wikipedia.orgslu.se |
Structure Activity Relationships Sar in the Ecological Context of Epilachnadiene
Elucidating Structural Determinants of Biological Activity
Epilachnadiene, identified as a component in the defensive secretion of certain insects like the Mexican bean beetle (Epilachna varivestis) researchgate.netpnas.orgresearchgate.net, plays a role in deterring predators and potentially other organisms. While specific detailed SAR studies focusing solely on this compound's ecological interactions are not extensively documented in the provided search results, general principles of sesquiterpene activity can be inferred. Sesquiterpenes, as a class, are known for their diverse biological activities, including insecticidal, repellent, and antifeedant properties mdpi.com. The specific arrangement of the sesquiterpene skeleton, including the presence and position of double bonds, functional groups, and stereochemistry, are critical determinants of these activities nih.gov. For this compound, the macrocyclic lactone structure and the unsaturated bonds are likely key features influencing its interaction with biological targets in an ecological setting. For instance, modifications to the macrocycle or the double bond could alter its efficacy as a deterrent or its toxicity profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecological Effects
Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational approach to predict the biological activity of chemicals based on their molecular structure. These models are invaluable for assessing the ecological impact of compounds, especially when experimental data is limited nih.govepa.govspringerprofessional.deresearchgate.net. While specific QSAR models for this compound's ecological effects were not directly found, the principles of QSAR are widely applied in ecotoxicology nih.govepa.govnih.gove-jehs.org. QSAR models typically correlate molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) with observed biological effects, such as aquatic toxicity nih.govepa.govnih.gove-jehs.orgmdpi.comnih.gov.
QSAR models can be employed to predict how this compound might interact within an ecosystem. By developing models that link structural features to toxicity or other ecological effects (e.g., impact on aquatic invertebrates, algae, or non-target insects), researchers can forecast potential risks nih.govepa.gove-jehs.orgpensoft.net. For example, models like ECOSAR (Ecological Structure-Activity Relationship) are designed to estimate the acute and chronic toxicity of organic chemicals to various aquatic organisms based on their chemical structure epa.govepa.gov. If this compound were to be assessed using such tools, its molecular descriptors would be input to predict its potential ecotoxicity.
Understanding the mode of toxic action is fundamental for developing robust QSAR models and for ecological risk assessment nih.govunlp.edu.ar. While the precise mode of action for this compound in non-target organisms is not detailed in the provided results, general principles apply. Toxicants exert their effects by interacting with specific biological targets within an organism, such as membranes, proteins, or genetic material unlp.edu.arwur.nlresearchgate.net. For compounds like sesquiterpenes, mechanisms can include disruption of cellular membranes, interference with metabolic pathways, or neurotoxicity, depending on the specific structure and the target organism mdpi.comunlp.edu.arresearchgate.net. The ecological perspective focuses on how these mechanisms translate into effects on populations and ecosystems, rather than just individual organisms.
Structure-Biodegradability Relationships (SBR) in Environmental Fate
Structure-Biodegradability Relationships (SBR) describe how a chemical's molecular structure influences its persistence and degradation in the environment nih.govscilit.comontosight.aieuropa.eu. Biodegradation is a key process in determining the environmental fate of a chemical nih.govscilit.comeuropa.eu. While specific SBR studies for this compound were not found, general principles for sesquiterpenes and organic compounds can be applied. The presence of labile bonds (e.g., ester, ether) generally increases biodegradability, whereas features like high molecular weight, extensive branching, or recalcitrant functional groups can decrease it nih.govscilit.comnih.gov. The macrocyclic structure and the double bonds within this compound would influence its susceptibility to microbial degradation pathways. For instance, the saturation of double bonds or the opening of the macrocycle could be key steps in its environmental breakdown.
Compound List
this compound
Epilachnane
Oleic acid
Serine
Azamacrolide
Pyrrolizidine alkaloids
Diterpene
Alkaloid
Sesquiterpene
Flavonoid
Fatty acid
Phenolic compound
Xanthophyll
Isoflavone
Neonicotinoid
Organochlorine
Heavy metal
Organophosphate
Pyrethroid
Pharmaceutical
Nanomaterial
Microplastic
Cyclopentadiene
Acrylonitrile
Tetrahydrolipstatin (THL)
Phenylalanine
Tridecaptin A1
Cycloalanopine
Analytical Techniques for Epilachnadiene in Biological Matrices
Advanced Chromatographic-Mass Spectrometric Methods for Detection and Quantification
Chromatographic techniques coupled with mass spectrometry (MS) are indispensable tools for the identification, separation, and quantification of complex organic molecules like Epilachnadiene in biological samples. These hyphenated techniques offer high sensitivity, selectivity, and specificity, enabling the analysis of trace amounts of analytes within intricate matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone in bioanalytical chemistry, combining the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry rsc.org. For the analysis of this compound, LC-MS/MS (tandem mass spectrometry) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.
LC-MS/MS: This technique employs two stages of mass analysis, enabling highly selective and sensitive quantification, often through Multiple Reaction Monitoring (MRM) creative-proteomics.compnrjournal.com. It is considered a method of choice in bioanalytical laboratories due to its high selectivity and sensitivity, allowing for the analysis of hundreds of compounds in numerous samples pnrjournal.comknauer.net. LC-MS/MS is adept at minimizing background noise in complex biological matrices, thereby improving the accuracy of trace component quantification creative-proteomics.com. Typical applications include the analysis of pharmaceuticals, metabolites, and other analytes in biological fluids such as plasma, serum, and urine nih.govnih.goveuropeanpharmaceuticalreview.com. Common ionization techniques include electrospray ionization (ESI) nih.gov, and triple quadrupole mass spectrometers are frequently utilized knauer.netunc.edu.
HRMS: High-Resolution Mass Spectrometry provides highly accurate mass measurements, which are crucial for the identification of unknown compounds and for untargeted metabolomic analyses nih.gov. HRMS can characterize a wide range of analytes with high confidence by precisely determining their mass-to-charge ratios creative-proteomics.comnih.gov. This capability is vital for profiling complex biological samples and for identifying novel compounds or metabolites related to this compound's biological role.
Table 1: Comparison of LC-MS/MS and HRMS Capabilities
| Feature | LC-MS/MS | HRMS |
| Primary Use | Targeted quantification, high sensitivity | Untargeted analysis, identification of unknowns, accurate mass measurement |
| Selectivity | High (via MRM) | High (via accurate mass) |
| Sensitivity | Very high | High |
| Fragmentation Data | Yes (for MRM) | Can be acquired (e.g., in data-dependent acquisition) |
| Matrix Complexity | Handles complex matrices well, minimizes interference | Excellent for complex matrices, aids in identifying co-eluting compounds |
| Typical Application | Pharmacokinetic studies, drug monitoring, biomarker quantification | Metabolomics, exposomics, natural product discovery, impurity profiling |
Gas Chromatography-Mass Spectrometry (GC-MS, GC x GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the identification and quantification of volatile and semi-volatile compounds. Comprehensive two-dimensional Gas Chromatography-Mass Spectrometry (GC x GC-MS) offers enhanced separation capabilities.
GC-MS: This technique combines the separation of GC with the identification power of MS, often using electron ionization (EI) as the ionization method phcogj.com. GC-MS is widely used for phytochemical analysis, drug detection, and environmental monitoring, allowing for the identification of compounds by comparing retention times and spectral data with libraries like NIST phcogj.comimpactfactor.org. While GC-MS provides good sensitivity and is excellent for qualitative analysis, quantitative analysis typically requires specific method development and calibration nih.gov.
GC x GC-MS: This advanced technique utilizes two GC columns with different stationary phases, connected by a modulator, to achieve superior peak separation and resolution compared to traditional GC-MS chromatographytoday.comnih.gov. GC x GC-MS is particularly effective for analyzing complex mixtures, such as volatile organic compounds (VOCs) in biological samples, by distributing analytes across a two-dimensional separation space, thereby reducing co-elution and improving detection limits chromatographytoday.comnih.gov. It is valuable for both targeted analysis and untargeted profiling in metabolomics studies colostate.edu.
Table 2: Key Features of GC-MS and GC x GC-MS
| Feature | GC-MS | GC x GC-MS |
| Separation | One-dimensional | Two-dimensional |
| Resolution | Moderate | High, improved peak capacity |
| Sensitivity | Good | Enhanced, especially for trace components |
| Applicability | Volatile and semi-volatile compounds | Volatile and semi-volatile compounds, complex mixtures |
| Ionization | Commonly EI | Commonly EI |
| Identification | Library matching (e.g., NIST) | Library matching, enhanced by 2D separation |
| Typical Application | Phytochemical analysis, VOC analysis, drug screening | Advanced VOC analysis, complex mixture profiling, metabolomics |
Metabolic Profiling and Metabolomics Approaches
Metabolic profiling, often referred to as metabolomics or metabonomics, involves the comprehensive measurement and analysis of low-molecular-weight metabolites within biological systems nih.govnih.gov. These approaches aim to capture the dynamic biochemical state of a cell, tissue, or organism in response to various stimuli, including genetic modifications, physiological changes, or environmental exposures.
The process typically involves several key steps: sample preparation, metabolite extraction, separation (using techniques like LC or GC), detection (primarily via MS or NMR), and subsequent data processing and interpretation nih.govnih.govaua.gr. For this compound, metabolomic studies could potentially identify its role within the metabolic pathways of the Epilachna species or its interactions with other biological molecules. Both targeted (quantifying known compounds) and non-targeted (profiling all detectable compounds) approaches can be employed, leveraging the power of LC-MS/MS and GC-MS colostate.edu. These techniques complement other "omics" disciplines (genomics, transcriptomics) to provide a holistic understanding of biological systems nih.gov.
Sample Preparation and Extraction Protocols from Insect Tissues and Secretions
Effective sample preparation is critical for the successful analysis of this compound from biological matrices, particularly from insect tissues and secretions. The goal is to efficiently extract the target analyte while removing interfering substances and concentrating the sample.
This compound has been identified as a component of the pupal defensive secretion of Epilachna species pnas.orgpnas.org. Extraction of such secretions typically involves:
Direct Collection: Droplets of secretion can be directly collected from glandular hairs of pupae using microcapillaries, often rinsed with a solvent such as dichloromethane, followed by evaporation of the solvent to obtain the residue pnas.org.
For extracting compounds from insect tissues, general protocols adapted from DNA extraction or phytochemical analysis can be employed, focusing on disrupting the tissue and releasing the analytes:
Tissue Disruption: Insect material (e.g., whole insects, specific tissues) is typically ground using a pestle, sometimes in the presence of liquid nitrogen to maintain sample integrity and facilitate grinding neb.comscirp.orgprotocols.ioprotocols.io.
Lysis: The ground tissue is then subjected to lysis, often using lysis buffers (e.g., Tissue Lysis Buffer, ATL buffer) that may contain chelating agents like EDTA and enzymes such as Proteinase K to break down cellular components neb.comscirp.orgprotocols.io. Incubation at elevated temperatures (e.g., 56°C) aids in the lysis process neb.com.
Extraction: Various solvents can be used for extraction, depending on the polarity of the target analyte. For general phytochemical analysis, solvents like acetone, ethyl acetate, or ethanol (B145695) are common researchgate.net. For volatile compounds, techniques like Solid-Phase Microextraction (SPME) are often used colostate.edu.
Purification: Following initial extraction, further purification steps such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interfering compounds from complex biological matrices before instrumental analysis ijpsjournal.com.
Future Research Directions and Unexplored Avenues for Epilachnadiene Studies
Elucidation of Complete Biosynthetic Pathways and Regulatory Networks
While the biosynthesis of its congener, epilachnene (B139202), has been partially explored, with studies suggesting its production from oleic acid and serine pnas.orgnih.gov, the specific metabolic pathways and regulatory mechanisms governing Epilachnadiene synthesis remain largely uncharacterized. Future research should focus on:
Pathway Mapping: Identifying the precise enzymatic steps, genes, and precursors involved in this compound biosynthesis. This could involve comparative genomics and metabolomics studies in Epilachna species and related insects.
Regulatory Mechanisms: Investigating how the production of this compound is controlled at the genetic and epigenetic levels, including the role of transcription factors, signaling pathways, and environmental cues.
Enzyme Characterization: Isolating and characterizing the enzymes responsible for key biosynthetic transformations, which could provide insights into novel biocatalytic processes.
Comprehensive Chemoecological Investigations of this compound in Diverse Species
This compound's presence in the defensive secretion of Epilachna varivestis pupae points to a role in chemical ecology, likely contributing to the deterrent or toxic properties of the secretion pnas.orgnih.govub.edu. However, its specific ecological functions and occurrence in other species require thorough investigation:
Defense Mechanisms: Quantifying this compound's specific contribution to the anti-predatory efficacy of the pupal secretion. This could involve bioassays against various predators (e.g., ants, predatory insects) using purified this compound and its analogues.
Intraspecific and Interspecific Interactions: Examining whether this compound plays roles in other ecological interactions, such as mate recognition, host plant signaling, or microbial defense, within Epilachna species or other organisms.
Distribution and Evolution: Surveying for the presence of this compound or structurally related compounds in other insect species, particularly within the Coccinellidae family and related taxa, to understand its evolutionary origins and distribution.
Advanced Structural Biology Approaches to Receptor-Ligand Interactions
Understanding how this compound interacts with biological targets at a molecular level is crucial for deciphering its mechanisms of action, whether in defense or other physiological processes.
Target Identification: Employing biochemical and biophysical techniques to identify specific molecular targets (e.g., receptors, enzymes, ion channels) with which this compound interacts.
Structural Characterization: Determining the three-dimensional structure of this compound using techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy.
Complex Analysis: Investigating the structural basis of this compound's binding to its identified targets. This could involve co-crystallization studies, cryo-electron microscopy, or computational modeling to elucidate the binding interface and conformational changes induced upon interaction.
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Chemoecological Research
The advancement of "omics" technologies offers powerful tools to dissect the complex biological systems involved in this compound's production and function. Integrating these approaches can provide a holistic view:
Transcriptomic Analysis: Studying gene expression patterns in Epilachna varivestis during different developmental stages or in response to environmental stimuli to identify genes involved in this compound biosynthesis and regulation.
Proteomic Analysis: Profiling the proteome of defensive glands or relevant tissues to identify enzymes and regulatory proteins associated with this compound metabolism and secretion.
Metabolomic Profiling: Comprehensive analysis of the metabolic output of organisms to identify this compound precursors, metabolites, and related compounds, providing a broader chemical context.
Systems Biology Approach: Combining data from transcriptomics, proteomics, and metabolomics to build predictive models of this compound biosynthesis and its ecological interactions, enabling a systems-level understanding.
Development of Novel Research Tools and Methodologies
The continued development of sophisticated research tools is essential for overcoming current limitations and enabling deeper investigations into this compound.
Stereoselective Synthesis: While total syntheses of this compound and related azamacrolides have been reported core.ac.ukualberta.cavdoc.pubunisa.it, the development of more efficient, stereoselective, and scalable synthetic routes would facilitate the production of high-purity this compound for detailed biological studies and potential derivatization.
Advanced Analytical Techniques: Refinement of analytical methods, such as high-resolution mass spectrometry and advanced chromatographic techniques, for sensitive detection, quantification, and structural elucidation of this compound and its metabolites in complex biological matrices.
Bioimaging and Tracking: Development of fluorescent probes or labeled analogues of this compound to visualize its localization within cells or tissues and track its movement and interactions in vivo.
By pursuing these research directions, the scientific community can unlock a more comprehensive understanding of this compound, potentially revealing novel biological activities and applications.
Q & A
Q. What analytical techniques are recommended for identifying and characterizing Epilachnadiene in biological samples?
To ensure accurate identification, combine gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis with nuclear magnetic resonance (NMR) spectroscopy for structural elucidation . For quantification, use internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods via spike-recovery experiments and cross-validate results with orthogonal techniques like high-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detection .
Q. How should experimental protocols be designed to isolate this compound from natural sources while preserving its integrity?
Optimize extraction conditions (e.g., solvent polarity, temperature, and pH) using fractional factorial designs to minimize degradation. Employ lyophilization for solvent removal to avoid thermal decomposition. Purify extracts via column chromatography (e.g., silica gel or Sephadex) and confirm purity via thin-layer chromatography (TLC) with ≥95% homogeneity . Document all steps rigorously to ensure reproducibility .
Q. What spectroscopic methods are critical for determining the stereochemical configuration of this compound?
Use chiral chromatography paired with circular dichroism (CD) spectroscopy to resolve enantiomers. For absolute configuration, apply X-ray crystallography if single crystals are obtainable. Computational methods (e.g., density functional theory (DFT)) can predict NMR chemical shifts to validate experimental data .
Q. How can researchers establish baseline bioactivity profiles for this compound in preliminary studies?
Conduct dose-response assays in in vitro models (e.g., enzyme inhibition or cell viability assays) using a minimum of three biological replicates. Include positive and negative controls to validate assay robustness. Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. What statistical approaches are appropriate for analyzing variability in this compound yield across experimental batches?
Apply multivariate analysis (e.g., principal component analysis (PCA)) to identify confounding variables (e.g., temperature fluctuations, solvent purity). Use regression models to quantify the impact of individual factors. Report confidence intervals (95%) and effect sizes to contextualize variability .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictory data on this compound’s role in insect chemical ecology?
Design controlled field experiments to isolate variables (e.g., predator presence, plant stress signals). Use isotopic labeling (e.g., ¹³C-Epilachnadiene) to trace metabolic pathways in situ. Pair RNA-seq data with behavioral assays to link gene expression to ecological outcomes . Replicate conflicting studies with standardized protocols to identify methodological discrepancies .
Q. What strategies mitigate confounding factors in cross-species comparisons of this compound biosynthesis?
Normalize gene expression data using housekeeping genes validated for each species (e.g., actin or GAPDH). Apply phylogenetically independent contrasts (PIC) to account for evolutionary divergence. Use CRISPR-Cas9 knockouts in model organisms (e.g., Arabidopsis) to isolate biosynthetic pathways .
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s stability?
Re-evaluate force fields and solvation models in molecular dynamics (MD) simulations. Validate in silico predictions with accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) and monitor degradation via LC-MS. Use Arrhenius plots to extrapolate shelf-life under standard conditions .
Q. What methodologies are effective for elucidating this compound’s interaction with non-target organisms in ecological networks?
Deploy multi-omics approaches (metabolomics, proteomics) to profile organismal responses. Conduct microcosm experiments with controlled trophic layers (e.g., plant-herbivore-predator systems) and analyze interactions using structural equation modeling (SEM) . Use machine learning (e.g., random forests) to identify keystone species influenced by this compound .
Q. How can researchers optimize synthetic routes for this compound analogs to explore structure-activity relationships (SAR)?
Apply retrosynthetic analysis to prioritize routes with minimal protecting groups. Use high-throughput screening (HTS) to evaluate catalytic efficiency (e.g., turnover frequency (TOF)) of enantioselective catalysts. Characterize intermediates via in-situ IR spectroscopy and optimize reaction conditions using design of experiments (DoE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
